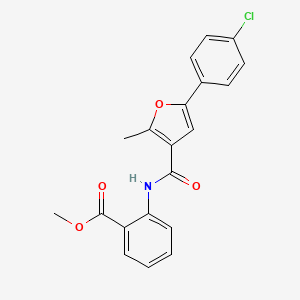

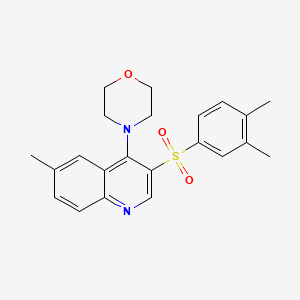

Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached . The benzoate part of the molecule is a common moiety in organic chemistry, often used as a leaving group in reactions .

Applications De Recherche Scientifique

Photochemical Applications

- Photochemistry of Alkoxymethyl-Phenacyl Chloride and Benzoate : Research demonstrates the utility of similar compounds in synthetic organic chemistry through photochemical reactions. Irradiation of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones and benzoates in nonnucleophilic solvents leads to high chemical yields of 3-alkoxy-6-methylindan-1-ones. Such reactions exhibit remarkable selectivity, potentially useful for synthetic applications (Plíštil et al., 2006).

Polymeric Materials

- Synthesis and Properties of Hyperbranched Aromatic Polyamide : This study outlines the synthesis of hyperbranched aromatic polyamides from thermal polymerization, showing the potential of related compounds in creating materials with specific structural and solubility properties. Such materials have applications in various fields, including coatings and nanotechnology (Yang et al., 1999).

Catalysis and Synthesis

- Diels–Alder Reactions with Furans : The study on the Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans, resulting in aziridine and dihydrofuranol derivatives, highlights the relevance of such chemical frameworks in catalysis and synthetic chemistry, providing pathways for creating complex molecular structures (Alves et al., 2001).

Novel Synthetic Routes

- Synthesis and Unique Properties of Selenium Compounds : This research illustrates the synthesis and reactivity of selenium-containing compounds, showcasing the potential of structurally related compounds in exploring new synthetic routes and material properties (Nakayama et al., 1998).

Environmental Chemistry

- Reductive Dehalogenation in Sediment Communities : A study on the biotransformation of chlorophenols to chlorobenzoates in sediment communities provides insight into the environmental fate of chlorinated pollutants, illustrating the broader context of chemical transformations in natural settings (Becker et al., 1999).

Propriétés

IUPAC Name |

methyl 2-[[5-(4-chlorophenyl)-2-methylfuran-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4/c1-12-16(11-18(26-12)13-7-9-14(21)10-8-13)19(23)22-17-6-4-3-5-15(17)20(24)25-2/h3-11H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZUWIHLLNIFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2559113.png)

![ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2559117.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2559119.png)

![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)

![[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,4aS,6aS,6bS,9S,10S,11S,12aS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2559128.png)

![5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559130.png)

![3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID](/img/structure/B2559131.png)

![2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride](/img/structure/B2559132.png)

![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)